molecular formula C9H10ClNO B3156099 1-(1-Benzofuran-2-yl)methanamine hydrochloride CAS No. 81882-18-0

1-(1-Benzofuran-2-yl)methanamine hydrochloride

Cat. No. B3156099
CAS RN: 81882-18-0
M. Wt: 183.63 g/mol
InChI Key: ORSCEBONMBYAHW-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-(1-Benzofuran-2-yl)methanamine hydrochloride consists of a benzofuran ring attached to a methanamine group. The benzofuran ring is a fused ring structure that consists of a benzene ring fused to a furan ring .


Physical And Chemical Properties Analysis

1-(1-Benzofuran-2-yl)methanamine hydrochloride is a solid substance that should be stored at room temperature .

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives, including 1-(1-Benzofuran-2-yl)methanamine hydrochloride, have been identified as potent antimicrobial agents. Research indicates that these compounds exhibit a broad spectrum of biological activities, making them suitable candidates for the development of new antimicrobial drugs. Benzofuran and its derivatives have shown efficacy against various bacterial and fungal strains, offering a promising avenue for the treatment of microbial diseases. The structural versatility of benzofuran compounds allows for the design of targeted antimicrobial agents through structure-activity relationship studies, potentially leading to the discovery of novel therapeutics for resistant microbial strains (Hiremathad et al., 2015).

Applications in Cancer Research

Benzofuran derivatives have also been explored for their potential in cancer research. These compounds have demonstrated a range of bioactivities, including anti-tumor properties. The unique structural features of benzofuran derivatives enable them to interact with various biological targets, which could be exploited in the design and development of anti-cancer therapies. Research has shown that certain benzofuran derivatives can inhibit the growth of cancer cells, making them candidates for further investigation as chemotherapeutic agents. This suggests that 1-(1-Benzofuran-2-yl)methanamine hydrochloride and related compounds could have applications in the search for novel cancer treatments (Miao et al., 2019).

Role in Drug Discovery and Development

The pharmacophore of benzofuran has emerged as a key structure in drug discovery, particularly in the development of drugs targeting central nervous system disorders, cardiovascular diseases, and metabolic disorders. The diversity of biological activities exhibited by benzofuran derivatives makes them valuable scaffolds in medicinal chemistry. Through modifications of the benzofuran core, researchers have developed compounds with enhanced bioavailability, efficacy, and selectivity for desired targets. This highlights the potential of benzofuran derivatives, including 1-(1-Benzofuran-2-yl)methanamine hydrochloride, in the synthesis of new therapeutic agents for a variety of diseases (Dawood, 2019).

properties

IUPAC Name

1-benzofuran-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSCEBONMBYAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-yl)methanamine hydrochloride

CAS RN

81882-18-0
Record name 1-benzofuran-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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